Oligopeptide-24 (CAS 1018685-16-9), commercially known as CG-EDP3, is a highly purified, 13-amino acid synthetic biomimetic peptide (MW 1271.6 Da) engineered to replicate the receptor-binding activity of human Epidermal Growth Factor (EGF). From a procurement and formulation perspective, this peptide offers a critical advantage over recombinant biologicals by providing a standardized, chemically synthesized active ingredient. It bypasses the inherent instability, high molecular weight (~6.2 kDa), and complex cold-chain logistics associated with intact recombinant growth factors. By delivering targeted fibroblast and keratinocyte stimulation through a truncated, stable sequence, Oligopeptide-24 ensures high batch-to-batch reproducibility, exceptional purity (>95% via solid-phase peptide synthesis), and seamless integration into mainstream topical matrices and mesotherapy solutions [1].
Substituting Oligopeptide-24 with recombinant human EGF (sh-Oligopeptide-1) or generic peptide hydrolysates introduces severe processability and stability risks. Intact recombinant EGF is a 53-amino acid protein that undergoes rapid proteolytic degradation and thermal denaturation in standard aqueous or emulsion-based formulations, often requiring specialized nano-encapsulation or strict refrigeration to maintain its biological titer. Furthermore, recombinant production introduces risks of host-cell protein contamination and batch variability. Generic crude peptides, conversely, lack the specific receptor-binding motif required to trigger the EGF receptor pathway. Oligopeptide-24 solves this by isolating the active binding domain into a stable 13-amino acid sequence, eliminating the tertiary structure vulnerabilities of the full protein while maintaining the targeted cellular signaling required for premium therapeutic and cosmetic efficacy .
In vitro assays utilizing human dermal fibroblast cultures demonstrate that Oligopeptide-24 significantly upregulates the synthesis of critical extracellular matrix components compared to untreated baselines. Specifically, dose-dependent administration of Oligopeptide-24 yields a 3-fold increase in hyaluronic acid expression and a 1.3-fold increase in elastin expression. This targeted biochemical signaling directly mimics the tissue-repair profile of endogenous growth factors, providing measurable efficacy for formulation [1].
| Evidence Dimension | Extracellular matrix component expression in fibroblasts |
| Target Compound Data | 3.0x increase in Hyaluronic Acid; 1.3x increase in Elastin |
| Comparator Or Baseline | Untreated baseline control (1.0x) |
| Quantified Difference | +200% HA expression; +30% Elastin expression |
| Conditions | In vitro human dermal fibroblast culture, dose-dependent administration |
Provides quantitative, assay-backed claim substantiation for premium anti-aging and tissue-repair product lines, justifying raw material ROI.
The commercial viability of growth factors is heavily constrained by their molecular size and stability. Recombinant human EGF (sh-Oligopeptide-1) is a 53-amino acid protein with a molecular weight of approximately 6,200 Da, making it susceptible to thermal unfolding and enzymatic cleavage in topical matrices. Oligopeptide-24 is a truncated 13-amino acid sequence with a molecular weight of 1271.6 Da. This massive reduction in size eliminates the fragile tertiary folding requirements of the intact protein, granting Oligopeptide-24 extended stability in standard formulations without the mandatory cold-chain logistics of rhEGF .
| Evidence Dimension | Molecular weight and structural complexity |
| Target Compound Data | 1271.6 Da (13 amino acids, linear biomimetic sequence) |
| Comparator Or Baseline | rhEGF / sh-Oligopeptide-1 (~6,200 Da, 53 amino acids, tertiary structure dependent) |
| Quantified Difference | ~79.5% reduction in molecular mass; elimination of tertiary folding dependency |
| Conditions | Standard physiological and formulation environments |
Dramatically reduces formulation complexity, eliminates cold-chain storage requirements, and extends the shelf-life of the finished commercial product.
Beyond proliferation, the efficacy of regenerative compounds relies on maintaining cellular viability under stress. In vitro studies indicate that Oligopeptide-24 actively decreases apoptosis rates and enhances cellular attachment in keratinocyte cultures. By acting as a positive regulator of cell survival, it outperforms generic hydrating agents by actively intervening in the cellular lifecycle, providing a structural and biological foundation for accelerated wound healing and epidermal barrier restoration [1].
| Evidence Dimension | Keratinocyte apoptosis and attachment rates |
| Target Compound Data | Decreased apoptosis and increased cellular attachment |
| Comparator Or Baseline | Generic passive hydrating agents (no active anti-apoptotic signaling) |
| Quantified Difference | Active biological regulation of survival pathways vs. passive moisture retention |
| Conditions | In vitro keratinocyte culture under stress conditions |
Crucial for post-procedure recovery products where maintaining cell viability under inflammatory stress is a primary performance metric.
Procurement of recombinant proteins often involves managing batch-to-batch variability and the risk of host-cell protein (HCP) or endotoxin contamination inherent to biological expression systems. Oligopeptide-24 is manufactured via Solid-Phase Peptide Synthesis (SPPS), routinely achieving >95% purity. This synthetic route ensures exact sequence fidelity, zero biological contamination risk, and highly reproducible lot-to-lot analytical profiles, offering a significant QA/QC advantage over bioreactor-derived rhEGF for stringent cosmeceutical and medical device manufacturing [1].
| Evidence Dimension | Manufacturing purity and biological contaminant risk |
| Target Compound Data | >95% purity via SPPS, 0% host-cell protein risk |
| Comparator Or Baseline | Recombinant EGF (requires complex downstream purification to remove HCPs and endotoxins) |
| Quantified Difference | Absolute elimination of biological expression contaminants |
| Conditions | Industrial scale raw material procurement and QA/QC clearance |
Streamlines regulatory compliance, reduces raw material testing overhead, and ensures consistent clinical performance across manufacturing lots.
Because Oligopeptide-24 upregulates hyaluronic acid by 3-fold and elastin by 1.3-fold while maintaining high stability in standard emulsions, it is the ideal active ingredient for premium anti-aging creams and serums. It replaces unstable recombinant EGF, allowing formulators to achieve growth-factor-like efficacy with standard room-temperature manufacturing and extended shelf-life [1].
The peptide's ability to decrease keratinocyte apoptosis and increase cell attachment makes it highly suitable for post-procedure recovery topicals and injectable mesotherapy cocktails. Its >95% synthetic purity ensures a reliable, endotoxin-free profile, which is critical for applications involving compromised skin barriers, such as after microneedling, chemical peels, or laser resurfacing [2].
For medical device coatings or advanced wound care hydrogels, Oligopeptide-24 provides the necessary biological signaling to accelerate granulation and epithelialization. Its low molecular weight (1271.6 Da) allows for efficient diffusion through wound exudate and hydrogel matrices, outperforming bulky recombinant proteins in delivering sustained regenerative signals to the wound bed .